OLED Device Lifetime: Phenylnaphthyldiamine vs. Biphenyldiamine Hole-Transport Materials
OLED devices fabricated with a phenylnaphthyldiamine hole-transport material (HTM) based on the N,N'-Bis(2-naphthyl)-m-phenylenediamine core exhibited a significantly longer operational lifetime compared to those using a structurally analogous biphenyldiamine HTM. The lifetime was quantified as being approximately two times longer for the device with the phenylnaphthyldiamine HTM [1]. This superior stability is attributed to the high morphological and radical cation stability of the naphthyl-substituted core relative to its biphenyl analog [1].
| Evidence Dimension | Operational Device Lifetime |
|---|---|
| Target Compound Data | Device lifetime approximately 2X longer |
| Comparator Or Baseline | OLED device with a biphenyldiamine HTM |
| Quantified Difference | 2-fold improvement in lifetime |
| Conditions | OLED devices with phenylnaphthyldiamine or biphenyldiamine as the hole-transport layer. |
Why This Matters
For industrial procurement, a 2X device lifetime translates directly to a lower total cost of ownership for OLED manufacturers and justifies the selection of this material over cheaper, less stable alternatives.
- [1] Hwang SH, Kim YK, Kwak Y, Lee CH, Lee J, Kim S. Improved performance of organic light-emitting diodes using advanced hole-transporting materials. Journal of the Korean Physical Society. 2009;55(4):1521-1525. View Source
